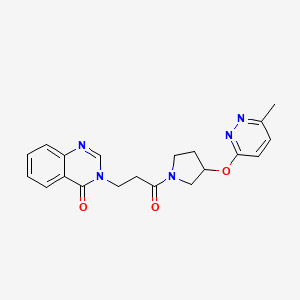

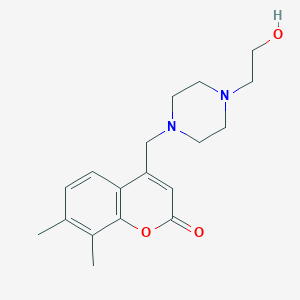

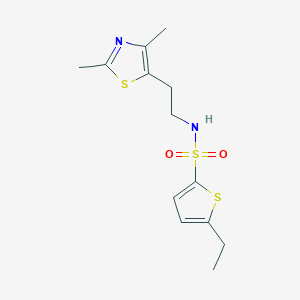

![molecular formula C18H20N6O3S2 B2918589 Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868966-37-4](/img/structure/B2918589.png)

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound. With its roots in synthetic organic chemistry, this compound exhibits multiple functional groups, including an ethyl ester, triazolopyridazine, thiophene, and piperazine.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.

Biochemical Pathways

These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

These could include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : Initial synthesis involves the coupling of thiophen-2-yl triazolopyridazine and ethyl piperazine.

Reaction Conditions: : This reaction usually requires a dehydrating agent like EDCI or DCC and a base such as DIPEA or TEA. Solvents like DMF or DMSO help in ensuring the solubility of reactants.

Steps: : The synthesis of the compound requires multi-step reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

On an industrial scale, this compound is synthesized using batch reactors. Efficient mixing and precise temperature control are critical to achieving high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Involves the transformation of the thiophene ring under mild oxidizing agents.

Reduction: : The piperazine carboxylate group can be selectively reduced to the corresponding alcohol under catalytic hydrogenation.

Substitution: : Various positions on the triazolopyridazine and thiophene rings are susceptible to electrophilic or nucleophilic substitution.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, H₂O₂

Reducing Agents: : NaBH₄, H₂/Pd

Substitution Conditions: : Using halogenating agents like NBS in the presence of light or heat.

Major Products Formed

Oxidation: : Formation of sulfoxide or sulfone derivatives.

Reduction: : Conversion to alcohol derivatives.

Substitution: : Halogenated or alkylated triazolopyridazine and thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Used as a ligand in complex catalysis for organic transformations.

Material Science: : Incorporated into polymer backbones to enhance electronic properties.

Biology

Pharmacology: : Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interfere with specific biological pathways.

Biochemical Research: : Used as a probe to study protein-ligand interactions.

Medicine

Drug Development: : Explored for its potential to act as a drug candidate targeting specific receptors.

Diagnostic Tools: : Utilized in designing assays for detecting biological molecules.

Industry

Agrochemicals: : Studied for its use in developing novel pesticides.

Textile Industry: : Used in the synthesis of dyes and pigments.

Comparaison Avec Des Composés Similaires

Unique Aspects

Compared to similar compounds, Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits a distinct combination of triazolopyridazine and thiophene, providing unique electronic and steric properties.

List of Similar Compounds

Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((3-(benzothiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((3-(thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

This should give you a good foundation of understanding this compound and its applications. Anything more specific you'd like to dive into?

Propriétés

IUPAC Name |

ethyl 4-[2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(25)12-29-15-6-5-14-19-20-17(24(14)21-15)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAQJRXBUNXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

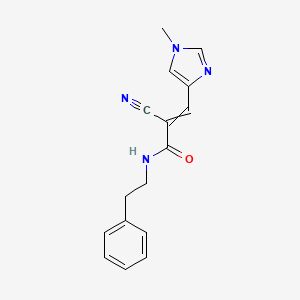

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)

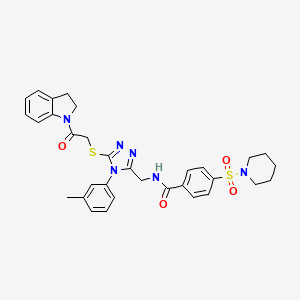

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine](/img/structure/B2918517.png)

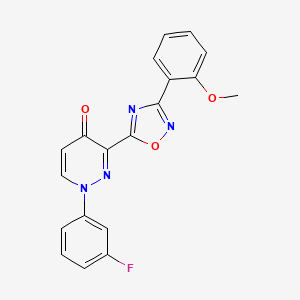

![4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2918519.png)

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2918523.png)